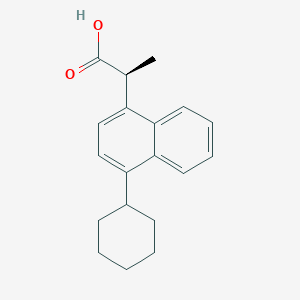
S-(+)-Vedaprofen
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
S-(+)-Vedaprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. It is primarily used in veterinary medicine to manage pain and inflammation in animals, particularly dogs and horses. The compound is known for its chiral nature, with the (S)-enantiomer being the active form responsible for its pharmacological effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(+)-Vedaprofen typically involves the resolution of racemic vedaprofen or the asymmetric synthesis of the (S)-enantiomer. One common method includes the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific reagents to facilitate the formation of the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale resolution techniques or the use of advanced chiral synthesis methods. These processes are optimized for high yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
S-(+)-Vedaprofen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the vedaprofen molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under conditions that favor substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of vedaprofen, such as hydroxylated, ketonized, or substituted analogs
科学的研究の応用
Pharmacological Profile
S-(+)-Vedaprofen belongs to the propionic acid derivative group of NSAIDs and exhibits selective inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. The (+) enantiomer is more potent in inhibiting prostaglandin synthesis, contributing to its therapeutic effects, including anti-inflammatory, analgesic, and antipyretic properties .
Pain Management in Veterinary Medicine
This compound is primarily utilized for managing pain and inflammation in animals, particularly dogs and horses. Several studies have demonstrated its efficacy:
- Postoperative Analgesia : In a study comparing this compound with tramadol for postoperative pain control in dogs undergoing maxillectomy or mandibulectomy, it was found that combined treatment provided superior analgesia compared to either drug alone. The study indicated that both drugs effectively managed pain without significant differences in pain scores among groups .
- Equine Studies : Research on ponies with induced acute inflammation showed that this compound significantly inhibited serum thromboxane B2 synthesis and reduced edema and leukocyte infiltration .
Comparative Efficacy
A comparative analysis of this compound with other NSAIDs such as carprofen and ketoprofen revealed that it provides comparable analgesic effects. A study indicated that this compound was as effective as ketoprofen for postoperative pain control without requiring additional analgesia in dogs .
Pharmacokinetics
This compound displays enantioselective pharmacokinetics, meaning the two enantiomers (S(+) and R(-)) have different distributions and metabolic pathways. In a study involving ponies, plasma concentrations of the R(-) enantiomer were found to exceed those of the S(+) enantiomer over time, indicating variability in pharmacokinetic profiles between the two forms .
Chiral Chemistry Studies
Due to its chiral nature, this compound serves as a model compound for studying chiral synthesis and resolution techniques in chemical research. Its unique properties allow researchers to explore various aspects of stereochemistry and pharmacodynamics.
Biochemical Research
Research has also focused on the effects of this compound on cellular processes related to inflammation. Studies have shown that it effectively inhibits inflammatory mediators, making it a valuable compound for investigating pathways involved in inflammatory diseases .
Summary Table of Applications
作用機序
The mechanism of action of S-(+)-Vedaprofen involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By inhibiting these enzymes, this compound reduces the production of prostaglandins, which are mediators of pain, inflammation, and fever. The compound’s selective inhibition of COX-2 is particularly important for its anti-inflammatory effects while minimizing gastrointestinal side effects associated with COX-1 inhibition.
類似化合物との比較
Similar Compounds
Ibuprofen: Another propionic acid derivative with similar anti-inflammatory and analgesic properties.
Ketoprofen: Known for its potent anti-inflammatory effects and used in both human and veterinary medicine.
Naproxen: A widely used NSAID with a longer half-life compared to ibuprofen and vedaprofen.
Uniqueness of S-(+)-Vedaprofen
This compound is unique due to its specific application in veterinary medicine and its chiral nature, which allows for selective inhibition of COX enzymes. Its efficacy in managing pain and inflammation in animals, along with its favorable safety profile, makes it a valuable compound in veterinary therapeutics.
特性
CAS番号 |
242815-87-8 |
|---|---|
分子式 |
C19H22O2 |
分子量 |
282.4 g/mol |
IUPAC名 |
(2S)-2-(4-cyclohexylnaphthalen-1-yl)propanoic acid |
InChI |
InChI=1S/C19H22O2/c1-13(19(20)21)15-11-12-16(14-7-3-2-4-8-14)18-10-6-5-9-17(15)18/h5-6,9-14H,2-4,7-8H2,1H3,(H,20,21)/t13-/m0/s1 |
InChIキー |
VZUGVMQFWFVFBX-ZDUSSCGKSA-N |
SMILES |
CC(C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O |
異性体SMILES |
C[C@@H](C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O |
正規SMILES |
CC(C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















